molecular formula C13H18N4 B6203970 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine CAS No. 1542479-03-7

2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Cat. No.: B6203970
CAS No.: 1542479-03-7
M. Wt: 230.31 g/mol
InChI Key: NCSYUJWJZCSRCH-UHFFFAOYSA-N
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Description

2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a complex organic compound that features a pyrrolidine ring fused to a benzodiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzodiazole ring, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, which could lead to the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties may reveal therapeutic uses, such as in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and pyrrolidine-containing molecules. Examples are:

    Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.

    Benzodiazole derivatives: Compounds with variations in the benzodiazole moiety.

Uniqueness

What sets 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine apart is its specific combination of the pyrrolidine and benzodiazole rings. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1542479-03-7

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-(1-pyrrolidin-3-ylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C13H18N4/c14-7-5-13-16-11-3-1-2-4-12(11)17(13)10-6-8-15-9-10/h1-4,10,15H,5-9,14H2

InChI Key

NCSYUJWJZCSRCH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3N=C2CCN

Purity

0

Origin of Product

United States

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